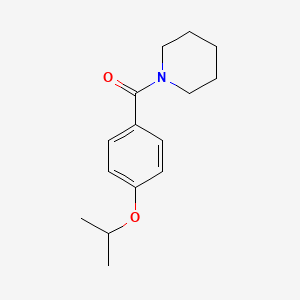![molecular formula C16H17N3O2 B5857455 N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PBCI belongs to the class of imidazolines, which are known to have various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it is believed to act as an agonist for the imidazoline I1 receptor, which is involved in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide for lab experiments is its specificity for the imidazoline I1 receptor, which allows for targeted studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism. Finally, the development of more water-soluble forms of this compound could expand its potential applications in future studies.
Synthesis Methods
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 4-phenylbutyric acid chloride in the presence of triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, this compound.
Scientific Research Applications
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main areas of research has been its role in the treatment of diabetes. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-9-5-11-18-12-14)19-21-15(20)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLFRWDFLJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)
